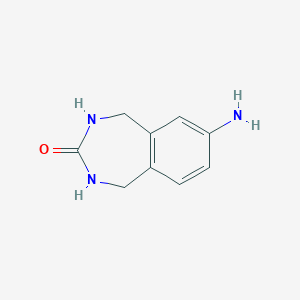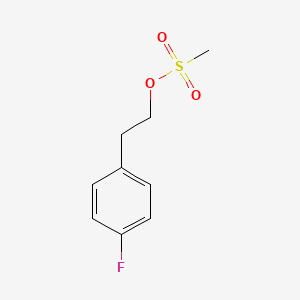
N-(2-Methoxyethyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-Methoxyethyl)sulfamide: is an organic compound with the molecular formula C4H12N2O4S It is characterized by the presence of a sulfuric diamide group attached to a 2-methoxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)sulfamide typically involves the reaction of sulfuric acid diamide with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
H2SO4(NH2)2+CH3OCH2CH2NH2→C4H12N2O4S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N-(2-Methoxyethyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: N-(2-Methoxyethyl)sulfamide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of sulfuric diamides on cellular processes
Medicine: this compound is being explored for its potential use in drug development, particularly in the treatment of diseases that involve sulfur metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(2-Methoxyethyl)sulfamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include sulfur metabolism and signal transduction processes.
類似化合物との比較
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
Comparison: N-(2-Methoxyethyl)sulfamide is unique due to its sulfuric diamide group, which imparts distinct chemical properties compared to other similar compounds. For example, N-(2-methoxyethyl)-p-nitroaniline and N-(2-acetoxyethyl)-p-nitroaniline contain nitro and acetoxy groups, respectively, which result in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
特性
分子式 |
C3H10N2O3S |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
1-methoxy-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C3H10N2O3S/c1-8-3-2-5-9(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) |
InChIキー |
WHDYOSDHRIOMMF-UHFFFAOYSA-N |
正規SMILES |
COCCNS(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde](/img/structure/B8422225.png)


![N-{3-[3-(dimethylamino)propyl]-4-fluorophenyl}methylamine](/img/structure/B8422233.png)




![Methyl 5-bromo-4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate](/img/structure/B8422261.png)




